molecular formula C12H13NO B12895191 Isoxazole, 3-(2,4,6-trimethylphenyl)- CAS No. 49748-48-3

Isoxazole, 3-(2,4,6-trimethylphenyl)-

Cat. No.: B12895191
CAS No.: 49748-48-3
M. Wt: 187.24 g/mol
InChI Key: TYEVZXCIPDQUHQ-UHFFFAOYSA-N
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Description

3-Mesitylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered aromatic rings containing one nitrogen and one oxygen atom The mesityl group, which is a 1,3,5-trimethylphenyl group, is attached to the third position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesitylisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is typically catalyzed by copper(I) or ruthenium(II) complexes . The reaction conditions often include mild bases such as sodium bicarbonate at ambient temperature .

Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride. This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under moderate reaction conditions .

Industrial Production Methods

Industrial production of 3-Mesitylisoxazole may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Metal-free synthetic routes are also being explored to reduce the use of toxic and expensive metal catalysts .

Chemical Reactions Analysis

Types of Reactions

3-Mesitylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can lead to the cleavage of the N-O bond, resulting in the formation of amines.

    Substitution: Electrophilic substitution reactions can occur at the mesityl group or the isoxazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, amines, and oxazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Mesitylisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

3-Mesitylisoxazole can be compared with other similar compounds, such as:

    3-Phenylisoxazole: Similar structure but with a phenyl group instead of a mesityl group.

    3-Methylisoxazole: Contains a methyl group instead of a mesityl group.

    3,5-Dimethylisoxazole: Contains two methyl groups at positions 3 and 5.

The uniqueness of 3-Mesitylisoxazole lies in the presence of the mesityl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

49748-48-3

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)-1,2-oxazole

InChI

InChI=1S/C12H13NO/c1-8-6-9(2)12(10(3)7-8)11-4-5-14-13-11/h4-7H,1-3H3

InChI Key

TYEVZXCIPDQUHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC=C2)C

Origin of Product

United States

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